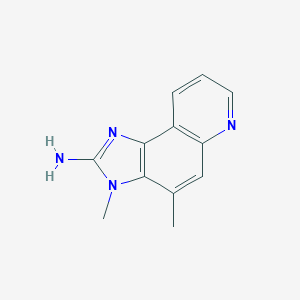

![molecular formula C13H15N5 B043411 2-氨基-3,4,7,8-四甲基-3H-咪唑并[4,5-F]喹喔啉 CAS No. 132898-07-8](/img/structure/B43411.png)

2-氨基-3,4,7,8-四甲基-3H-咪唑并[4,5-F]喹喔啉

描述

2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline is a mutagenic imidazoquinoxaline . It is also known as 3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxalin-2-amine or 4,7,8-TriMeIQx . It is used in mutagenesis research .

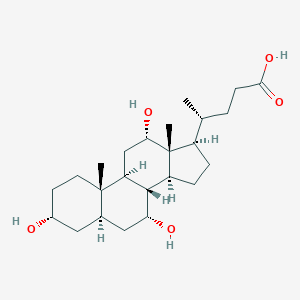

Molecular Structure Analysis

The molecular formula of 2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline is C13H15N5 . Its molecular weight is 241.29 .Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline is 241.29 . Its molecular formula is C13H15N5 .科学研究应用

Food Safety Analysis

4,7,8-Trimeiqx is used in the analysis of food safety. It is one of the heterocyclic amines (HCAs) that are identified and quantified in cooked chicken using liquid chromatography-electrospray ionisation/multi stage mass spectrometry (LC–ESI–MS/MS) method . This helps in understanding the presence and quantity of HCAs in food, which is important as HCAs are known carcinogenic compounds formed at medium and high cooking temperatures .

Mutagenic Studies

4,7,8-Trimeiqx is a mutagenic imidazoquinoxaline. It is active in the DNA repair test in liver cells . This makes it useful in studying the mutagenic effects of chemicals on bacterial systems (Ames test) and in liver cells .

Metabolic Activation Studies

The compound is used in studies related to the metabolic activation of xenobiotics. Xenobiotics are drugs, chemicals such as pollutants, pesticides, food additives, etc. The liver plays a major role in the metabolic activation of xenobiotics . 4,7,8-Trimeiqx is one of the heterocyclic aromatic amines (HAA) that are metabolized in the liver .

Genotoxicity Estimation

4,7,8-Trimeiqx is used in constructing xenobiotic maps of metabolism to predict enzymes catalyzing metabolites capable of binding to DNA . This helps in estimating the genotoxicity of various chemical classes of environmental contaminants .

Inhibitory Pattern Investigation

The compound is used in the investigation of inhibitory patterns of flavonoids and phenolic acids on heterocyclic amine formation in chemical model systems . This helps in understanding how different categories of ingredients from natural origin such as spices inhibit the formation of heterocyclic amines .

Chemical Property Analysis

4,7,8-Trimeiqx is used in the analysis of chemical properties. It has a molecular weight of 241.29200, density of 1.38g/cm3, boiling point of 469.5ºC at 760mmHg, and melting point of >250ºC . This information is useful in various chemical analyses and reactions .

作用机制

Target of Action

It is mentioned that this compound is mutagenic and active in the dna repair test in liver cells . This suggests that it may interact with DNA or associated proteins.

Mode of Action

Its mutagenic properties suggest that it may interact with dna, possibly causing changes in the genetic material .

Biochemical Pathways

Given its mutagenic properties, it can be inferred that it may influence pathways related to DNA repair and replication .

Pharmacokinetics

It is soluble in dmso and slightly soluble in methanol when heated .

Result of Action

4,7,8-Trimeiqx is described as a mutagenic chemical in bacterial systems (Ames test) and is active in the DNA repair test in liver cells . This suggests that it may cause changes at the molecular and cellular levels, potentially affecting the genetic material of cells.

Action Environment

The action of 4,7,8-Trimeiqx may be influenced by various environmental factors. For instance, it is sensitive to light and air, and it should be stored in a cool, dry, and well-ventilated place . These factors could potentially influence the compound’s action, efficacy, and stability.

It is always recommended to handle this compound with care due to its mutagenic properties .

安全和危害

属性

IUPAC Name |

3,4,7,8-tetramethylimidazo[4,5-f]quinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5/c1-6-5-9-10(16-8(3)7(2)15-9)11-12(6)18(4)13(14)17-11/h5H,1-4H3,(H2,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFPPHKNJUOYBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N=C2C3=C1N(C(=N3)N)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40157840 | |

| Record name | 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,7,8-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline | |

CAS RN |

132898-07-8 | |

| Record name | 2-Amino-3,4,7,8-tetramethylimidazo[4,5-f]quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132898-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,7,8-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132898078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,7,8-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

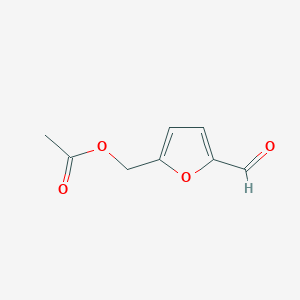

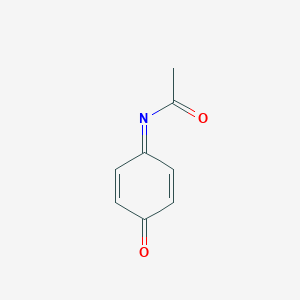

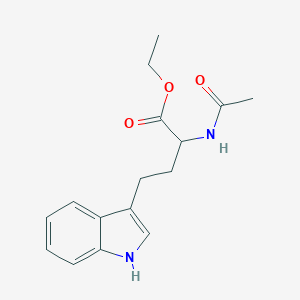

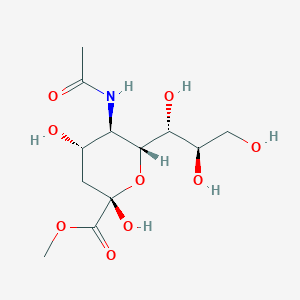

Feasible Synthetic Routes

Q & A

Q1: How is 4,7,8-TriMeIQx detected and quantified in food samples?

A1: Several analytical techniques have been employed for 4,7,8-TriMeIQx analysis:

Q2: What are the common food sources of 4,7,8-TriMeIQx?

A2: 4,7,8-TriMeIQx is primarily found in cooked meat. Studies have detected it in:

Q3: What is the role of 4,7,8-TriMeIQx as an internal standard in HCA analysis?

A3: Due to its structural similarity to other HCAs, 4,7,8-TriMeIQx serves as a valuable internal standard in analytical techniques like HPLC. By adding a known amount of 4,7,8-TriMeIQx to samples before extraction and analysis, researchers can:

Q4: How does the structure of 4,7,8-TriMeIQx relate to its potential carcinogenicity?

A4: While the provided research focuses on analytical methods and detection, previous studies have demonstrated that 4,7,8-TriMeIQx is a potent mutagen and carcinogen in various experimental models. Its structure, containing a heterocyclic aromatic amine group, plays a crucial role in its biological activity. These amines can be metabolically activated in vivo, leading to the formation of reactive species that bind to DNA and potentially initiate cancer development. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。